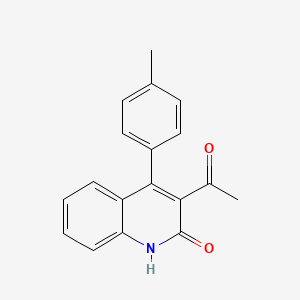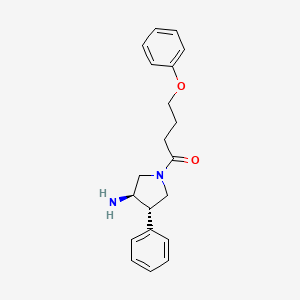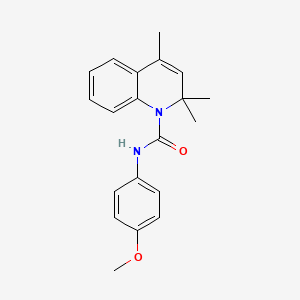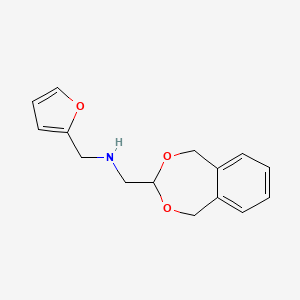![molecular formula C19H19FN2O B5676715 2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5676715.png)
2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions, ester hydrolysis, and cycloaddition reactions. For instance, a synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrated a multi-step process starting from commercially available precursors, achieving a total yield of 48.8% (Zhou et al., 2021). Additionally, the use of palladium-catalyzed cyanation/reduction sequences and regioselective chlorination has been described in the synthesis of key pharmaceutical intermediates, demonstrating the complexity and innovation in synthetic strategies for such compounds (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this category often features specific conformational characteristics due to their cyclic and polycyclic frameworks. The crystal structure analysis of related compounds reveals significant information about their conformation, including planarity and envelope conformations of cyclic rings, as well as intermolecular hydrogen bonds and π-π interactions which stabilize the molecular assembly (Sharma et al., 2013).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including 1,3-dipolar cycloadditions, which are used to generate enantiomerically pure pyrrolidines. The reactions exhibit high diastereo- and regioselectivity, producing compounds with defined stereochemistry (Udry et al., 2014). Lewis acid-catalyzed reactions also play a crucial role in the synthesis of pyrrolidine derivatives, showcasing the compound's reactivity and utility in organic synthesis (Lu & Shi, 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and boiling points, are fundamental to understanding the compound's behavior in different environments. While specific data on 2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine is not detailed, related compounds exhibit characteristics that suggest moderate to high solubility in organic solvents and stable physical forms under standard conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to form complexes with metals, are crucial for the compound's applications in synthesis and potential industrial applications. The fluoroionophore properties of related compounds, for example, highlight their potential as chemosensors for metal ions based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-15-8-6-14(7-9-15)19(10-11-19)18(23)22-13-3-5-17(22)16-4-1-2-12-21-16/h1-2,4,6-9,12,17H,3,5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVBEOJPBVQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[1-(4-Fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
![N,N-diethyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B5676656.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5676659.png)


![(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5676666.png)
![(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide](/img/structure/B5676676.png)
![8-(3-chloro-5-methoxybenzoyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676684.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5676700.png)
![2-(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethylethanamine](/img/structure/B5676705.png)

![4-[4-(trifluoromethyl)benzyl]morpholine](/img/structure/B5676717.png)